molecular formula C9H8ClFO2 B6286374 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane CAS No. 2643367-97-7

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane

Cat. No. B6286374
CAS RN: 2643367-97-7
M. Wt: 202.61 g/mol
InChI Key: VKYIOEPIANDOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane (2CFD) is an organic compound that is used in a variety of scientific research applications. It is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. 2CFD is a versatile compound that has many different uses in research, including in the synthesis of other compounds, in biochemical and physiological experiments, and in drug discovery.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is used in a variety of scientific research applications. It is often used as a starting material for the synthesis of other compounds. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane can also be used in biochemical and physiological experiments, or as a drug discovery tool. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been used in the synthesis of a variety of compounds, including 2-chloro-3-fluorophenyl-1,3-dioxolane-4-carboxylic acid, which is a useful intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. The chlorine and fluorine substitutions on the phenyl ring allow 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane to interact with a variety of biological molecules. The dioxolane bridge is a key component of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane’s mechanism of action. This bridge allows 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules.
Biochemical and Physiological Effects
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has also been shown to modulate the activity of enzymes and proteins, as well as to inhibit the growth of certain types of cells. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations for lab experiments. One advantage is its small size, which makes it easy to use in a variety of experiments. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that can be used in a variety of scientific research applications. However, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a highly reactive compound, which can make it difficult to work with in some experiments. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is not soluble in water, which can limit its use in certain experiments.

Future Directions

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that has many potential applications in scientific research. In the future, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new drugs and therapies, as well as in the synthesis of other compounds. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new diagnostic tools and treatments for a variety of diseases. Finally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new materials and technologies.

Synthesis Methods

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is synthesized through a three-step process that begins with the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate. This reaction forms an intermediate that is then reacted with sodium hydroxide to form the dioxolane bridge. The final step is the reaction of the intermediate with ethyl acetate to form the desired product, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane.

properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYIOEPIANDOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane

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